molecular formula C24H28N2OS B2366195 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 878055-12-0

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2366195
CAS RN: 878055-12-0
M. Wt: 392.56
InChI Key: RBZCOLYWWNEACX-UHFFFAOYSA-N
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Description

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that belongs to the class of synthetic designer drugs known as synthetic cannabinoids. It is also known by the street name "AMB-FUBINACA". This compound has been identified as a potent agonist of the cannabinoid receptors, and has been found to have psychoactive effects in humans.

Scientific Research Applications

  • Cholinesterase and Monoamine Oxidase Inhibition : A similar indole derivative has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, suggesting potential use in treating diseases related to these enzymes (Bautista-Aguilera et al., 2014).

  • Ligands for NMDA Receptors : Another study synthesized derivatives of indole, including 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone, as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, indicating applications in neuropharmacology (Gitto et al., 2014).

  • Antioxidant and Antimicrobial Activities : A study on the synthesis of novel indole derivatives, including compounds structurally related to the given chemical, demonstrated significant antioxidant and antimicrobial activities, making them candidates for further research in these areas (Gopi, Sastry, & Dhanaraju, 2016).

  • Anticandidal Activity : Tetrazole derivatives, which share structural similarities, were synthesized and shown to possess potent anticandidal agents with weak cytotoxicities, indicating potential in antifungal applications (Kaplancıklı et al., 2014).

  • Neuroprotective Agents : Indole derivatives, like the compound , have shown dual efficacy as ligands for NMDA receptors and as antioxidant agents, suggesting their use as neuroprotective agents (Buemi et al., 2013).

properties

IUPAC Name

2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-10-12-25(13-11-18)24(27)16-26-15-23(21-8-3-4-9-22(21)26)28-17-20-7-5-6-19(2)14-20/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZCOLYWWNEACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

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